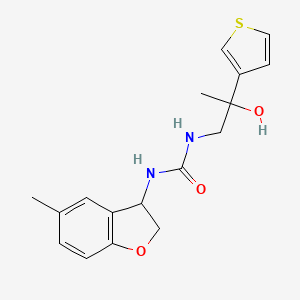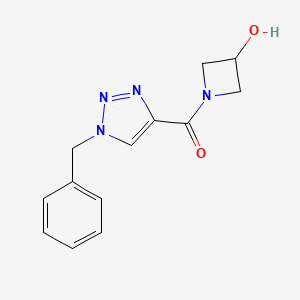![molecular formula C12H18N2O2S B6641236 (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Mechanism of Action
The mechanism of action of (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in inflammation or cancer development.
Biochemical and Physiological Effects:
Studies have shown that (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in animal models. In addition, this compound has been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone in lab experiments is its potential as a chiral auxiliary in organic synthesis. It can also be used as a ligand in the synthesis of metal complexes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and inflammation. Another direction is to explore its potential as a chiral auxiliary in organic synthesis and as a ligand in the synthesis of metal complexes. In addition, further studies on the toxicity of this compound are needed to determine its safety for use in humans.
In conclusion, (3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone is a chemical compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various applications.
Synthesis Methods
(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone can be synthesized using various methods. One method involves the reaction of 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carbonyl chloride with (S)-3-aminooxetane-3-carboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carbonyl chloride with (S)-3-aminooxetane-3-carboxamide, followed by reduction with sodium borohydride. These methods have been reported in scientific literature and have yielded good results.
Scientific Research Applications
(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential as a chiral auxiliary in organic synthesis. It has also been used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-7(2)4-10-11(17-8(3)13-10)12(16)14-5-9(15)6-14/h7,9,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPGCPAZRKOKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N2CC(C2)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641176.png)
![4-[1-(2,4-Difluorophenyl)propylamino]cyclohexan-1-ol](/img/structure/B6641182.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
